3-[[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methyl]thiane 1,1-dioxide
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Overview
Description
3-[[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methyl]thiane 1,1-dioxide is a complex organic compound featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methyl]thiane 1,1-dioxide typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This step often starts with the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Pyrrolidine Attachment: The 5-methyl-1,2,4-oxadiazole is then reacted with a pyrrolidine derivative, typically through nucleophilic substitution, to attach the pyrrolidine ring.
Thiane 1,1-Dioxide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiane 1,1-dioxide moiety.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfone group, potentially leading to the formation of different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrolidine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-[[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methyl]thiane 1,1-dioxide is investigated for its potential pharmacological properties. Compounds containing oxadiazole rings are known for their antimicrobial, antiviral, and anticancer activities .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and are known for their diverse biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are widely studied for their pharmacological properties.
Thiane 1,1-Dioxide Derivatives: These compounds are notable for their stability and reactivity in various chemical reactions.
Uniqueness
What sets 3-[[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methyl]thiane 1,1-dioxide apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts a range of chemical and biological properties that can be fine-tuned for specific applications.
Properties
IUPAC Name |
3-[[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methyl]thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-10-14-13(15-19-10)12-5-2-6-16(12)8-11-4-3-7-20(17,18)9-11/h11-12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWXBJACOPDUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCN2CC3CCCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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